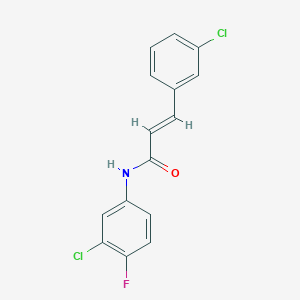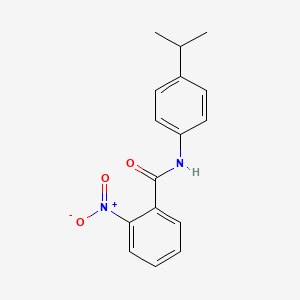
N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is a member of the acrylamide family, which is known for its diverse biological and chemical properties.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death. In biochemistry, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In biochemistry, this compound has been shown to increase acetylcholine levels, which can have various physiological effects, including increased muscle contraction and improved cognitive function. In material science, this compound has been shown to have unique properties that make it a potential building block for the synthesis of novel materials.
実験室実験の利点と制限
The advantages of using N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide in lab experiments include its high yield and purity, its diverse biological and chemical properties, and its potential applications in various fields. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are many potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide. Some possible areas of investigation include further studies on its potential applications in cancer treatment and drug delivery, the development of novel materials based on this compound, and the exploration of its potential as a tool for studying enzyme activity and cellular processes. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)acrylamide can be achieved through several methods, including the reaction of 3-chloro-4-fluoroaniline with 3-chlorocinnamic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3-chloro-4-fluoroaniline with 3-chlorocinnamoyl chloride in the presence of a base such as triethylamine (TEA). The yield of this compound is typically high, and the purity can be improved through recrystallization.
特性
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-3-1-2-10(8-11)4-7-15(20)19-12-5-6-14(18)13(17)9-12/h1-9H,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNLWKJAHYNKGK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)



![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)
![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)